REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH2:8][CH2:9][Si:10]([O:15]C)([O:13]C)[O:11]C)(=[O:5])[C:2]([CH3:4])=[CH2:3].Cl[Si:18]([CH3:21])([CH3:20])[CH3:19]>>[C:1]([O:6][CH2:7][CH2:8][CH2:9][Si:10]([O:13][Si:18]([CH3:21])([CH3:20])[CH3:19])([O:11][Si:18]([CH3:21])([CH3:20])[CH3:19])[O:15][Si:10]([CH2:9][CH2:8][CH2:7][O:6][C:1](=[O:5])[C:2]([CH3:4])=[CH2:3])([O:11][Si:18]([CH3:21])([CH3:20])[CH3:19])[O:13][Si:18]([CH3:21])([CH3:20])[CH3:19])(=[O:5])[C:2]([CH3:4])=[CH2:3]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCC[Si](O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)CCCOC(C(=C)C)=O)(O[Si](C)(C)C)O[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |